Cas no 864528-53-0 (4-(Azidomethyl)benzamide)

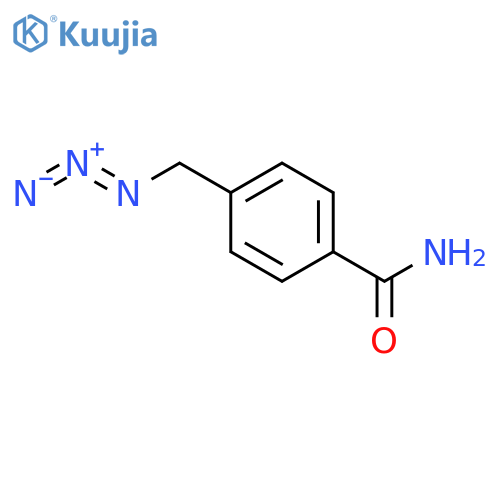

4-(Azidomethyl)benzamide structure

商品名:4-(Azidomethyl)benzamide

CAS番号:864528-53-0

MF:C8H8N4O

メガワット:176.175320625305

MDL:MFCD12027121

CID:1862194

PubChem ID:25219533

4-(Azidomethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, 4-(azidomethyl)-

- MFCD12027121

- 864528-53-0

- AKOS000321318

- 4-(azidomethyl)benzamide

- OBDVLXMWHDCBJG-UHFFFAOYSA-N

- ALBB-005888

- STK503597

- LS-02170

- 4-(Azidomethyl)benzamide

-

- MDL: MFCD12027121

- インチ: InChI=1S/C8H8N4O/c9-8(13)7-3-1-6(2-4-7)5-11-12-10/h1-4H,5H2,(H2,9,13)

- InChIKey: OBDVLXMWHDCBJG-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1CN=[N+]=[N-])C(=O)N

計算された属性

- せいみつぶんしりょう: 176.06981089g/mol

- どういたいしつりょう: 176.06981089g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 57.4Ų

4-(Azidomethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB405898-1 g |

4-(Azidomethyl)benzamide; . |

864528-53-0 | 1 g |

€322.50 | 2023-07-19 | ||

| TRC | A920008-10mg |

4-(Azidomethyl)benzamide |

864528-53-0 | 10mg |

$ 65.00 | 2022-06-07 | ||

| TRC | A920008-5mg |

4-(Azidomethyl)benzamide |

864528-53-0 | 5mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037382-500mg |

4-(Azidomethyl)benzamide |

864528-53-0 | 500mg |

2696CNY | 2021-05-07 | ||

| A2B Chem LLC | AX45215-500mg |

4-(Azidomethyl)benzamide |

864528-53-0 | >95% | 500mg |

$467.00 | 2024-04-19 | |

| abcr | AB405898-500mg |

4-(Azidomethyl)benzamide; . |

864528-53-0 | 500mg |

€269.00 | 2025-02-19 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037382-500mg |

4-(Azidomethyl)benzamide |

864528-53-0 | 500mg |

2696.0CNY | 2021-07-13 | ||

| abcr | AB405898-500 mg |

4-(Azidomethyl)benzamide |

864528-53-0 | 500MG |

€254.60 | 2023-01-22 | ||

| TRC | A920008-50mg |

4-(Azidomethyl)benzamide |

864528-53-0 | 50mg |

$ 115.00 | 2022-06-07 | ||

| abcr | AB405898-1g |

4-(Azidomethyl)benzamide; . |

864528-53-0 | 1g |

€317.00 | 2025-02-19 |

4-(Azidomethyl)benzamide 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

864528-53-0 (4-(Azidomethyl)benzamide) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:864528-53-0)4-(Azidomethyl)benzamide

清らかである:99%/99%

はかる:500mg/1g

価格 ($):159.0/188.0